molecular formula C20H18BrFN2O4 B11635513 4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11635513
M. Wt: 449.3 g/mol
InChI Key: DPBZQYHJBGVSSQ-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxybenzyl group, and a bromo-fluorophenyl group. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enone. This intermediate is then reacted with urea and a suitable catalyst to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol .

Scientific Research Applications

4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromo-fluorophenyl group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyrimidine ring, along with the bromo-fluorophenyl and methoxybenzyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H18BrFN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18BrFN2O4/c1-11-17(19(25)28-10-12-3-6-14(27-2)7-4-12)18(24-20(26)23-11)13-5-8-16(22)15(21)9-13/h3-9,18H,10H2,1-2H3,(H2,23,24,26)

InChI Key

DPBZQYHJBGVSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)Br)C(=O)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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